molecular formula C10H13IN2O2 B124338 (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester CAS No. 154048-89-2

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

Cat. No. B124338
M. Wt: 320.13 g/mol
InChI Key: FUKNUVWILSPUSJ-UHFFFAOYSA-N
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Description

“(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C10H13IN2O2 . It is used in various chemical reactions and has several applications in research .


Molecular Structure Analysis

The molecular structure of “(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” is determined by its molecular formula, C10H13IN2O2 . It contains an iodopyridinyl group attached to a carbamic acid tert-butyl ester .


Physical And Chemical Properties Analysis

“(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” has a molecular weight of 320.13 . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and are not available in the sources I found .

Scientific Research Applications

Enzyme Inhibition and Pesticide Development

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, as a carbamate, is known for its ability to inhibit enzymes like acetylcholinesterase (AChE). Carbamates such as this compound inhibit AChE by transferring the carbamoyl group to a serine residue in the enzyme's active site, followed by hydrolysis of the carbamoyl enzyme. This process, known as decarbamoylation, can be relatively slow, leading to prolonged enzyme inhibition. Such properties make carbamates effective as insecticides and therapeutic agents in various applications, highlighting their importance in pesticide development and potentially in therapeutic contexts (Rosenberry & Cheung, 2019).

Biotechnological Production and Green Chemistry

Carbamates, including derivatives of carbamic acid, are significant in the biotechnological production of chemicals. Lactic acid, a notable hydroxycarboxylic acid, is produced commercially via the fermentation of sugars in biomass. Lactic acid serves as a precursor for various chemicals, including pyruvic acid, acrylic acid, and lactate ester, through chemical and biotechnological routes. This highlights the potential of carbamic acid derivatives in the field of green chemistry and biotechnology, offering sustainable alternatives for the production of valuable chemicals (Gao, Ma, & Xu, 2011).

Synthesis of Bioactive Compounds

The structure of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester allows for the synthesis of bioactive compounds. Cinnamic acid derivatives, which share a similar functional group reactivity, have been extensively researched for their medicinal properties. These derivatives have shown potential as anticancer agents, and their synthesis and biological evaluation have gained significant attention. This indicates the broader applicability of carbamic acid tert-butyl esters in the synthesis of bioactive molecules with potential therapeutic uses (De, Baltas, & Bedos-Belval, 2011).

Applications in Cosmetic, Agronomic, and Pharmaceutical Industries

Natural neo acids and their derivatives, including carbamic acid tert-butyl esters, exhibit various biological activities. These compounds are promising for chemical preparations as antioxidants and for their anticancer, antimicrobial, and antibacterial properties. Additionally, some neo fatty acid derivatives have applications in cosmetic, agronomic, and pharmaceutical industries, emphasizing the multifaceted utility of carbamic acid derivatives in various sectors (Dembitsky, 2006).

Safety And Hazards

The safety and hazards associated with “(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” are not specified in the sources I found . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on “(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester” could involve exploring its potential uses in organic synthesis and its reactivity with various chemical reagents . Further studies could also investigate its physical and chemical properties under different conditions .

properties

IUPAC Name

tert-butyl N-(4-iodopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKNUVWILSPUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

Synthesis routes and methods I

Procedure details

N-Butyllithium (1.6M hexane solution 400 mL, 0.64 mol) was added to a solution of tert-butyl N-(3-pyridyl)carbamate (51.8 g, 0.27 mol) and tetramethylethylenediamine (96.6 mL, 0.64 ml) in diethyl ether (1.5 L) at −78° C., followed by stirring at −20° C. for 2.5 hr. After cooling to −78° C. again, a solution of iodine (94.8 g, 0.37 mol) in diethyl ether (200 mL) was added and stirred for one day while raising a temperature to room temperature. Water was added, extracted with diethyl ether, and the organic layer was washed with hypo-water and brine, dried over anhydrous magnesium sulfate and evaporated. The resulting crystals were washed with hexane, to give the title compound (53.0 g) as white crystals.
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400 mL
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51.8 g
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96.6 mL
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1.5 L
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94.8 g
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200 mL
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Synthesis routes and methods II

Procedure details

To a solution of (pyridin-3-yl)-carbamic acid tert-butyl ester (prepared according to the procedure described in Tetrahedron Lett. 1994, 35, 9003) (2.2 g, 11.3 mmol) in 20 mL of THF at −78° C. is added dropwise t-BuLi (15.4 mL of a 1.7 M solution in pentane, 26 mmol). After 15 minutes, the solution is warmed to −10° C. for 3 hours. The mixture is cooled to −78° C. and a solution of iodine (5.7 g, 22.4 mmol) in 20 mL of THF is added via syringe. The resulting mixture is stirred at −78° C. for 1 hour, then allowed to warm to room temperature and quenched with saturated NH4Cl solution. The aqueous layer is extracted with EtOAc (2×). The combined organic layers are washed with 1 N HCl, water, dilute Na2S2O3, saturated NaHCO3 and saturated NaCl. The organic layer is then dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with a gradient of 5% EtOAc/CH2Cl2 to 20% EtOAc/CH2Cl2 to yield the title compound (1.3 g, 4.06 mmol) as a brown solid.
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0 (± 1) mol
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5.7 g
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20 mL
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solution
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20 mL
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Synthesis routes and methods III

Procedure details

A solution of Example 17A (2.16 g, 11.12 mmol) in anhydrous tetrahydrofuran (50 mL) under N2 was cooled to −78° C. and treated dropwise with 1.7 M tert-butyl lithium in pentane (16.35 mL, 27.8 mmol). The mixture was stirred at −78° C. for 15 minutes, warmed to −30° C. and stirred for 2.5 hours. The dark brick-red solution was re-cooled to −78° C. and a solution of iodine (7.06 g, 27.8 mmol) in anhydrous tetrahydrofuran (18.5 mL) was added dropwise over 20 minutes to give a thick reaction mixture that was difficult to stir. The mixture was swirled at −78° C. for 15 minutes, warmed to −30° C., stirred for 40 minutes and warmed to 0° C. The mixture was quenched by addition of H2O (100 mL) and treated with solid Na2SO3 until a constant yellow color was achieved. The mixture was diluted with ethyl acetate and the layers were separated. The organic layer was washed with saturated sodium chloride solution, dried over anhydrous Na2SO4, filtered, and the filtrate was concentrated by rotary evaporation. Purification by chromatography on silica eluting with 10%-20% ethyl acetate in dichloromethane afforded the title compound as an amber oil which crystallized upon standing (2.32 g, 65%). MS (DCI+) m/z 321 (M+H)+.
Quantity
2.16 g
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reactant
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50 mL
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solvent
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0 (± 1) mol
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16.35 mL
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7.06 g
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18.5 mL
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Synthesis routes and methods IV

Procedure details

In heat-dried argon purged 4-neck flask was placed a solution of pyridin-3-yl-carbamic acid tert-butyl ester (10 g, 51.5 mmol, CAS RN 56700-70-0) in THF (100 mL). After cooling down to −75° C., tert-butyllithium (1.7M solution in n-pentane, 66.6 mL, 113 mmol) was added dropwise over 15 min keeping the temperature below −60° C. The resulting light brown suspension was stirred at −75° C. for 3.75 h. A solution of iodine (28.7 g, 113 mmol) in THF (50 mL) was added dropwise over 20 min. below −63° C. The reaction mixture was stirred at −75° C. for 1.5 h and then poured on saturated aqueous NH4Cl solution (1000 mL) and EtOAc (500 mL). The layers were separated. The organic layer was washed once with 10% aqueous Na2S2O3 solution (300 mL) and once with brine (250 mL), dried over MgSO4, filtered, treated with silica gel and evaporated. The compound was purified by silica gel chromatography on a 120 g column using a MPLC system eluting with a gradient of n-heptane:EtOAc (100:0 to 0:100). Yellow solid (11.7 g; 71%). MS (ESI): m/z=321.1 [M+H]+.
Quantity
10 g
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reactant
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66.6 mL
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28.7 g
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50 mL
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1000 mL
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500 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
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(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
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(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
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(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
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(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

Citations

For This Compound
2
Citations
D Riether, C Harcken, H Razavi… - Journal of medicinal …, 2010 - ACS Publications
Syntheses and structure−activity relationships (SAR) of nonsteroidal glucocorticoid receptor (GR) agonists are described. These compounds contain azaindole moieties as A-ring …
Number of citations: 52 pubs.acs.org
L Gazzard, K Williams, H Chen, L Axford… - Journal of Medicinal …, 2015 - ACS Publications
Checkpoint kinase 1 (ChK1) plays a key role in the DNA damage response, facilitating cell-cycle arrest to provide sufficient time for lesion repair. This leads to the hypothesis that …
Number of citations: 17 pubs.acs.org

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